molecular formula C24H22N2O7 B15283704 2-(1,3-benzodioxol-5-yl)-N-(3,4-dimethoxyphenyl)-3-oxo-1,2,4,5-tetrahydro-5,7a-epoxyisoindole-4-carboxamide

2-(1,3-benzodioxol-5-yl)-N-(3,4-dimethoxyphenyl)-3-oxo-1,2,4,5-tetrahydro-5,7a-epoxyisoindole-4-carboxamide

Cat. No.: B15283704
M. Wt: 450.4 g/mol
InChI Key: PAAFOUOBLJGIRE-CJWFJHMDSA-N
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Description

2-(1,3-benzodioxol-5-yl)-N-(3,4-dimethoxyphenyl)-3-oxo-1,2,4,5-tetrahydro-5,7a-epoxyisoindole-4-carboxamide is a complex organic compound with a unique structure that includes a benzodioxole ring, a dimethoxyphenyl group, and an epoxyisoindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzodioxol-5-yl)-N-(3,4-dimethoxyphenyl)-3-oxo-1,2,4,5-tetrahydro-5,7a-epoxyisoindole-4-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the Dimethoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions.

    Construction of the Epoxyisoindole Core: This is usually done through a series of cyclization and oxidation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzodioxol-5-yl)-N-(3,4-dimethoxyphenyl)-3-oxo-1,2,4,5-tetrahydro-5,7a-epoxyisoindole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Conditions for substitution reactions typically involve the use of catalysts like Lewis acids or bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce hydroquinone derivatives.

Scientific Research Applications

2-(1,3-benzodioxol-5-yl)-N-(3,4-dimethoxyphenyl)-3-oxo-1,2,4,5-tetrahydro-5,7a-epoxyisoindole-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(1,3-benzodioxol-5-yl)-N-(3,4-dimethoxyphenyl)-3-oxo-1,2,4,5-tetrahydro-5,7a-epoxyisoindole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,3-benzodioxol-5-yl)-2-oxiranyl-(3,4-dimethoxyphenyl)methanone
  • 3-(1,3-benzodioxol-5-yl)-1-(4-methoxyphenyl)-2-propen-1-one
  • 3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid

Uniqueness

2-(1,3-benzodioxol-5-yl)-N-(3,4-dimethoxyphenyl)-3-oxo-1,2,4,5-tetrahydro-5,7a-epoxyisoindole-4-carboxamide is unique due to its epoxyisoindole core, which imparts specific chemical and biological properties not found in the similar compounds listed above. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C24H22N2O7

Molecular Weight

450.4 g/mol

IUPAC Name

(1R,5S,7S)-3-(1,3-benzodioxol-5-yl)-N-(3,4-dimethoxyphenyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide

InChI

InChI=1S/C24H22N2O7/c1-29-15-5-3-13(9-18(15)30-2)25-22(27)20-17-7-8-24(33-17)11-26(23(28)21(20)24)14-4-6-16-19(10-14)32-12-31-16/h3-10,17,20-21H,11-12H2,1-2H3,(H,25,27)/t17-,20?,21+,24-/m0/s1

InChI Key

PAAFOUOBLJGIRE-CJWFJHMDSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)NC(=O)C2[C@@H]3C=C[C@]4([C@H]2C(=O)N(C4)C5=CC6=C(C=C5)OCO6)O3)OC

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2C3C=CC4(C2C(=O)N(C4)C5=CC6=C(C=C5)OCO6)O3)OC

Origin of Product

United States

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